molecular formula C10H10N2O B055851 6-Methoxyquinolin-2-amine CAS No. 119990-33-9

6-Methoxyquinolin-2-amine

Cat. No. B055851
CAS RN: 119990-33-9
M. Wt: 174.2 g/mol
InChI Key: IADRCPCBGGCJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinolin-2-amine is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic compound containing a benzene ring fused with a pyridine ring . The compound has a methoxy group (-OCH3) attached to the 6th carbon and an amine group (-NH2) attached to the 2nd carbon of the quinoline core .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, undergo various chemical reactions. These reactions are influenced by the functional groups present in the molecule. For instance, the presence of the amine group can make the molecule participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 174.2 g/mol. Other properties like melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

  • Antiplasmodial Activity : A study by Hochegger et al. (2021) in "Molecules" demonstrated that derivatives of 6-methoxyquinolin-8-amine exhibited antiplasmodial activity against Plasmodium falciparum NF54. The activity and cytotoxicity were influenced by the linkers used in the compounds (Hochegger et al., 2021).

  • Anticancer Agent : Sirisoma et al. (2009) found that a compound related to 6-Methoxyquinolin-2-amine, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showed potent apoptosis induction and high efficacy in cancer models, including good blood-brain barrier penetration (Sirisoma et al., 2009).

  • In Vitro Antitumor Activity : Károlyi et al. (2012) in "Molecules" reported that functionalized methanamines containing 6-methoxyquinolin-4-yl showed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).

  • Blood Pressure and Respiratory Effects : Research by Fassett and Hjort (1938) indicated that derivatives of isoquinolines, related to this compound, influenced blood pressure, pulse rate, respiration, and smooth muscle activity (Fassett & Hjort, 1938).

  • Fluorescence Studies : Schulman et al. (1974) studied the fluorescence spectra of 6-methoxyquinoline, closely related to this compound, in various pH conditions, highlighting its potential in analytical chemistry (Schulman et al., 1974).

  • Tubulin Polymerization Inhibitors : Lee et al. (2011) found that 5-amino-6-methoxyquinoline derivatives showed significant antiproliferative activity against cancer cells and inhibited tubulin polymerization (Lee et al., 2011).

  • Fluorescence Derivatization Reagent : Yoshida et al. (1993) discovered that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative, is a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography (Yoshida et al., 1993).

  • Chemosensor for Cadmium : Prodi et al. (2001) characterized a compound based on 8-methoxyquinoline, which selectively responds to Cd2+ ions, suggesting its application in detecting cadmium in various environments (Prodi et al., 2001).

  • Fluorescent Zinc Probe : Mikata et al. (2015) synthesized a compound based on 8-methoxyquinoline, demonstrating its application as a highly sensitive fluorescent probe for zinc ions (Mikata et al., 2015).

Future Directions

The future research directions for 6-Methoxyquinolin-2-amine and other quinoline derivatives could involve exploring their potential biological and pharmaceutical activities. This includes their potential use as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .

properties

IUPAC Name

6-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADRCPCBGGCJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280365
Record name 6-methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119990-33-9
Record name 6-methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyquinolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinolin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Methoxyquinolin-2-amine
Reactant of Route 4
6-Methoxyquinolin-2-amine
Reactant of Route 5
6-Methoxyquinolin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Methoxyquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.